molecular formula C17H23F3N2O2 B1509431 tert-Butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate CAS No. 881391-34-0

tert-Butyl 4-((2-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate

Cat. No. B1509431
Key on ui cas rn: 881391-34-0
M. Wt: 344.37 g/mol
InChI Key: CUHAMCCERFSWRB-UHFFFAOYSA-N
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Patent
US07951805B2

Procedure details

Titanium isopropoxide (2.5 mL, 8.46 mmol) was added to a solution of 2-aminobenzotrifluoride (0.6 mL, 4.82 mmol) and 1-Boc-4-piperidone (1.05 g, 5.26 mmol)) in THF (3 mL), the resulting mixture was stirred at ambient temperature for 4 hours, then sodium cyanoborohydride (0.800 g, 12.73 mmol) was added. The stirring was continued overnight. Aqueous sodium hydroxide (2.0 mL, 1.0 M) was added and the mixture was stirred for another 15 minutes. The reaction mixture was diluted with ethyl acetate (250 mL), washed with water, and brine, dried over anhydrous Na2SO4, and concentrated. The residue was purified by flash chromatography to afford 4-(2-trifluoromethylphenylamino)piperidine-1-carboxylic acid tert-butyl ester (1.58 g, 95%). MS (ES+) m/z 345.1 (M+1).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Quantity
1.05 g
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].[C:12]([N:19]1[CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]1)([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13].C([BH3-])#N.[Na+].[OH-].[Na+]>C1COCC1.C(OCC)(=O)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[C:15]([O:14][C:12]([N:19]1[CH2:24][CH2:23][CH:22]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:8]([F:9])([F:10])[F:11])[CH2:21][CH2:20]1)=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:2.3,4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.6 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
1.05 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.5 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The stirring was continued overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 15 minutes
Duration
15 min
WASH
Type
WASH
Details
washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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